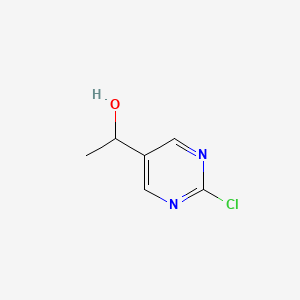
1-(2-Chloropyrimidin-5-yl)ethan-1-ol
Übersicht
Beschreibung
1-(2-Chloropyrimidin-5-yl)ethan-1-ol, also known as 2-chloro-5-ethanoylpyrimidine, is a synthetic organic compound with a molecular formula of C5H5ClN2O. It is an important intermediate in organic synthesis and is widely used in pharmaceutical, dye and pesticide industries. The compound is a colorless liquid with a boiling point of 123-125°C and a melting point of 28-30°C. It is soluble in methanol, ethanol, and water, and is insoluble in ether and benzene.
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Structures and Hydrogen Bonding
The compound's molecular structure displays a highly polarized electronic structure, crucial in forming supramolecular structures. It forms a molecular column through a combination of hard N-H···N hydrogen bonds and soft C-H···N hydrogen bonds. This structure is further stabilized by aromatic π-π stacking between pyrimidine rings and short Cl···Cl contacts, creating a hydrophilic tube for water molecules, fixed by various hydrogen bonds (Cheng et al., 2011).
2. Biological Activities
Pyrimidine derivatives, including 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, have been noted for a wide spectrum of biological activities. These include antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The study of these derivatives has led to the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which showed promising antioxidant activity in various in vitro test systems, indicating potential for therapeutic applications (Rani et al., 2012).
3. Antimicrobial Activity
Novel formamidine derivatives synthesized from 1-(2-Chloropyrimidin-5-yl)ethan-1-ol have demonstrated significant antimicrobial activity. This includes effectiveness against pathogenic bacteria and fungi, indicating potential for developing new antimicrobial agents (Mallikarjunaswamy et al., 2016).
4. Anticancer Activity
Compounds derived from 1-(2-Chloropyrimidin-5-yl)ethan-1-ol have shown marked inhibition against various cancer cell lines, such as colon cancer, lung adenocarcinoma, and gastric cancer. This suggests potential applications in developing anticancer therapeutics (Huang et al., 2020).
5. DNA and Nucleotide Interaction
The compound and its derivatives exhibit significant binding abilities with CT-DNA and nucleotides, indicating their potential in studying DNA interactions and as building blocks for organotin complexes (Arjmand et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGRSGPIGTELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



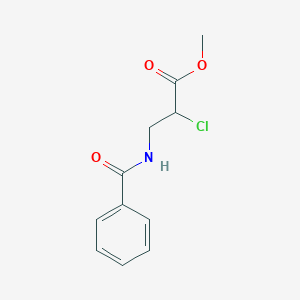

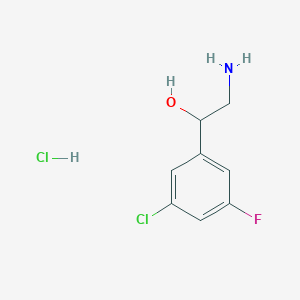
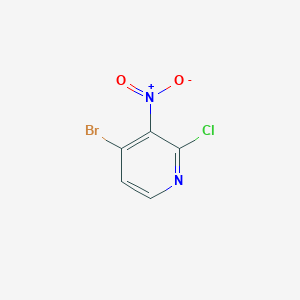
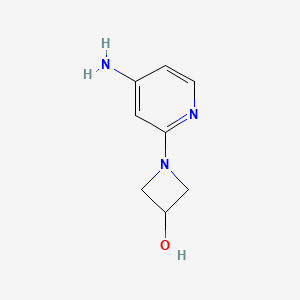

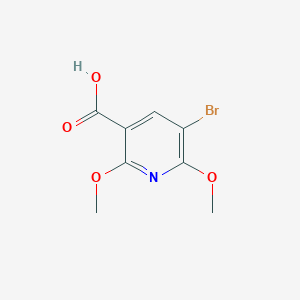

![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)



